2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide
Overview
Description
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide works by inhibiting the activity of certain enzymes, which are involved in various physiological processes. Specifically, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide are dependent on the specific disease being studied. In cancer, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to induce cell death in cancer cells, while sparing normal cells. In inflammation, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied, which means that there is a significant amount of data available on its potential therapeutic effects.
One limitation of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is not selective for PARP, which means that it may inhibit the activity of other enzymes as well. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases has not yet been fully established.
Future Directions
There are several future directions for the study of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. One potential direction is the development of more selective PARP inhibitors, which would reduce the potential for off-target effects. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases should be further studied. Finally, the potential combination of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide with other therapies should be explored, as it may enhance the therapeutic effects of these therapies.
Scientific Research Applications
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied for its potential therapeutic effects. It has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been studied for include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-chloro-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-16-8-6-14(7-9-16)10-11-23-13-15(12-19(23)24)22-20(25)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOAXLCCGDLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.